![molecular formula C11H20N2O2 B12271445 Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12271445.png)
Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(exo)-tert-Butyl 7-amino-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound featuring a unique structure that includes a tert-butyl ester and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, followed by various functional group transformations . Another approach involves the use of a stereoselective SmI2-mediated cascade reaction to advance a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and different ester or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential scaffold for drug development. Its bicyclic structure is of interest for designing molecules that can interact with biological targets in a specific manner.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The amino group and the bicyclic structure make it a candidate for developing drugs that can target specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
2-Boc-7-amino-2-azabicyclo[2.2.1]heptane: This compound is closely related and features a Boc-protected amino group.
Uniqueness
(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its combination of a tert-butyl ester and an amino group within a bicyclic framework. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m0/s1 |
InChI Key |
KBFKGKCNVPZMHL-JVIMKECRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


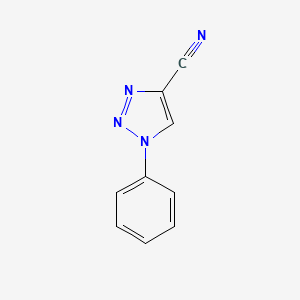
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B12271375.png)
![1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271380.png)
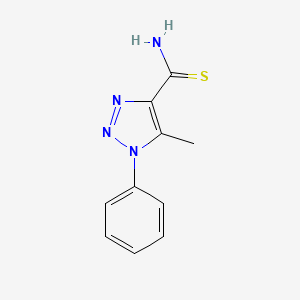
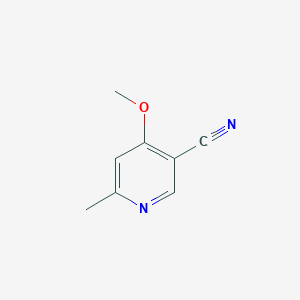
![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline](/img/structure/B12271401.png)
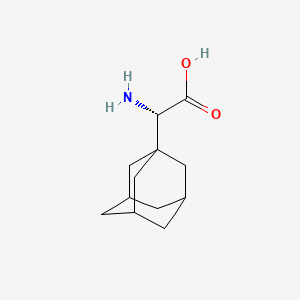
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12271408.png)
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)
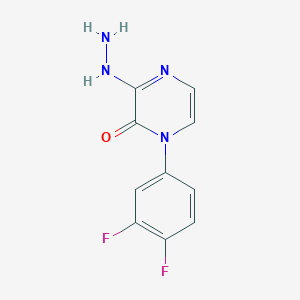
![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271438.png)
![[1-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B12271446.png)
